5-Chloro-4-methyl-1,3-benzothiazole is a heterocyclic compound belonging to the benzothiazole family, characterized by a benzene ring fused with a thiazole ring. The compound features a chlorine atom at the 5th position, a methyl group at the 4th position, and an amine group at the 2nd position. This structure contributes to its diverse biological activities, making it significant in medicinal chemistry and various industrial applications.
The synthesis of 5-chloro-4-methyl-1,3-benzothiazole can be achieved through several methods:
The reaction conditions typically include controlled temperatures and specific solvent environments to optimize yield and purity. For instance, using organic solvents like dichloromethane or ethyl acetate under reflux conditions is common .
The molecular formula of 5-chloro-4-methyl-1,3-benzothiazole is , with a molecular weight of approximately 198.68 g/mol. The structure includes:
5-Chloro-4-methyl-1,3-benzothiazole participates in various chemical reactions:
The major products from these reactions include:
The primary target for 5-chloro-4-methyl-1,3-benzothiazole is DprE1, an essential enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis. The compound inhibits this enzyme by binding to its active site, disrupting the bacterial cell wall synthesis pathway.
This inhibition results in the suppression of Mycobacterium tuberculosis growth, making the compound a potential candidate for tuberculosis treatment .
5-Chloro-4-methyl-1,3-benzothiazole appears as a solid at room temperature with notable solubility in organic solvents like dichloromethane and ethyl acetate.
Key chemical properties include:
Relevant analyses such as High Performance Liquid Chromatography (HPLC) are used to determine purity levels exceeding 90% for biological assays .
5-Chloro-4-methyl-1,3-benzothiazole has several scientific uses:
The benzothiazole nucleus emerged as a structurally significant heterocycle following its initial characterization in the late 19th century. Early pharmacological interest intensified in the 1930s when Meyer et al. documented synthetic pathways to 2-aminophenylbenzothiazole derivatives, establishing foundational methodologies for benzothiazole functionalization [6]. The specific derivative 5-chloro-4-methyl-1,3-benzothiazole (CAS Registry Number unavailable in search results; molecular formula C8H6ClNS) represents a strategically functionalized variant where chloro and methyl substituents at the 5- and 4-positions respectively impose distinct electronic and steric influences. These modifications enhance molecular recognition capabilities compared to the parent scaffold, as evidenced by PubChem’s dedicated chemical record (CID 1180481) [1]. Historically, such substitutions were pursued to fine-tune physicochemical properties for advanced material and pharmaceutical applications.
Substituted benzothiazoles exhibit extraordinary therapeutic versatility, functioning as privileged scaffolds in antimicrobial, antitumor, and central nervous system drug development. The 5-chloro-4-methyl modification confers several advantages:
This is exemplified by advanced derivatives like 5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide (CAS 476282-56-1), where the 5-chloro-4-methylbenzothiazole unit serves as a critical pharmacophore anchoring point [3]. Recent reviews confirm benzothiazole derivatives as potent agents against diverse diseases, including multidrug-resistant infections and malignancies .
Despite promising applications, key challenges persist:
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 35589-37-8
CAS No.:
CAS No.: 3459-94-7
CAS No.: 7269-72-9